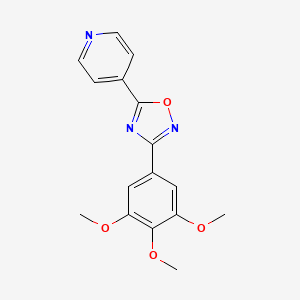
5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring, a pyridine ring, and a trimethoxyphenyl group.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. Moreover, this compound has been shown to exhibit significant antioxidant activity, which may be beneficial in the prevention and treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis in cancer cells, and its potential use as a fluorescent probe and photosensitizer. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential use as a therapeutic agent for the treatment of various cancers. Another direction is to study its potential use as a fluorescent probe and photosensitizer for the detection and treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-pyridinecarboxylic acid hydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization using a suitable solvent.
Scientific Research Applications
5-(pyridin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
5-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-20-12-8-11(9-13(21-2)14(12)22-3)15-18-16(23-19-15)10-4-6-17-7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXXPATOFKHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







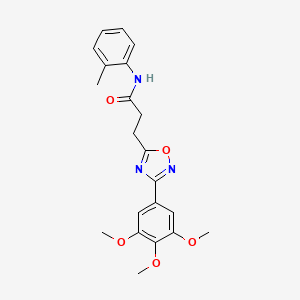
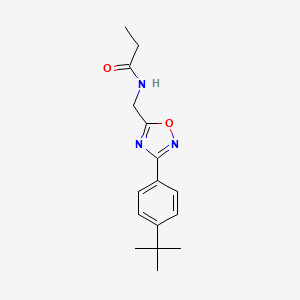
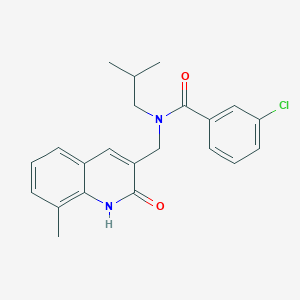
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)
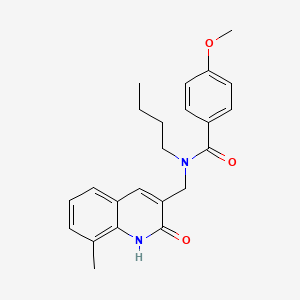
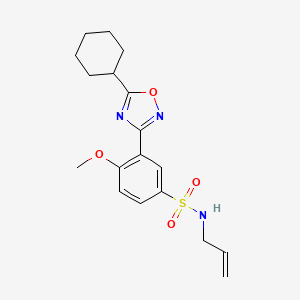
![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)
